N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1-CYCLOPENTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazole and pyridine ring system
Preparation Methods
The synthesis of N4-(1-CYCLOPENTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the pyrazole and pyridine rings, followed by their coupling to form the final compound. Reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~4~-(1-CYCLOPENTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyridine derivatives. Compared to these, N4-(1-CYCLOPENTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE may exhibit unique properties due to its specific structural features, such as enhanced stability or selectivity for certain targets. Similar compounds include:
Properties
Molecular Formula |
C21H26N6O |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(1-cyclopentyl-5-methylpyrazol-3-yl)-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H26N6O/c1-12-10-18(25-27(12)15-6-4-5-7-15)23-21(28)16-11-17(14-8-9-14)22-20-19(16)13(2)24-26(20)3/h10-11,14-15H,4-9H2,1-3H3,(H,23,25,28) |
InChI Key |
KVPQQVCEXBVUSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CCCC2)NC(=O)C3=CC(=NC4=C3C(=NN4C)C)C5CC5 |
Origin of Product |
United States |
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